Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

Description

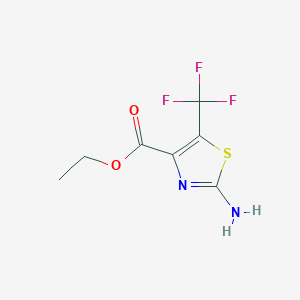

Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (CAS: 1820704-65-1) is a fluorinated thiazole derivative with the molecular formula C₇H₇F₃N₂O₂S and a molecular weight of 240.20 g/mol . The compound features a thiazole core substituted with an amino group at position 2, a trifluoromethyl group at position 5, and an ethyl ester at position 2.

Thiazoles are renowned for their roles in medicinal chemistry, materials science, and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group provides a site for further functionalization . This compound is synthesized via nucleophilic substitution or condensation reactions, often involving intermediates like ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate .

Properties

IUPAC Name |

ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c1-2-14-5(13)3-4(7(8,9)10)15-6(11)12-3/h2H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEFEANTTIMHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820704-65-1 | |

| Record name | ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the thiazole ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The amino group can form hydrogen bonds with the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thiazole Core

Table 1: Key Structural Analogs and Their Properties

Impact of Substituents on Properties

Amino Group (Position 2): The amino group in the parent compound enables Schiff base formation (e.g., with aldehydes/ketones), enhancing its utility in synthesizing heterocyclic libraries . Analogs with substituted amino groups (e.g., ethylamino or aryl amino in ) exhibit reduced nucleophilicity, limiting further derivatization.

Trifluoromethyl Group (Position 5) :

- The CF₃ group increases lipophilicity and metabolic stability. In the phenyl-substituted analog (), CF₃ contributes to a coplanar structure, enhancing π-π stacking but reducing hydrogen bonding.

Ester Group (Position 4) :

- Ethyl esters (parent compound) offer better hydrolytic stability compared to methyl esters (), which are prone to faster degradation. Conversion to carboxylic acids () increases polarity, altering solubility and bioavailability.

Biological Activity

Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (CAS Number: 1820704-65-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.

- Molecular Formula : C₇H₇F₃N₂O₂S

- Molecular Weight : 240.21 g/mol

- Structural Information : The compound features a thiazole ring substituted with trifluoromethyl and carboxylate groups, which contribute to its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, primarily related to its role as a pharmacological agent. The following sections detail its specific activities.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, possess notable antitumor properties. A study demonstrated that compounds with similar structures showed cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation. For instance:

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound A | Jurkat | 1.61 ± 1.92 |

| Compound B | A-431 | 1.98 ± 1.22 |

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity, making this compound a candidate for further development as an anticancer agent .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies suggest that it may interact with P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. The compound demonstrated selective inhibition of P-gp ATPase activity, which is vital for understanding its pharmacokinetics and therapeutic potential .

Anti-inflammatory Properties

The compound has also been explored for anti-inflammatory applications. Thiazole derivatives are known for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazole derivatives:

- Anticancer Activity : In a study involving various thiazole compounds, this compound was shown to inhibit tumor growth in mouse models without significant side effects .

- Enzyme Interaction : Another study focused on the interaction of thiazoles with P-gp and found that this compound significantly stimulated ATPase activity, indicating its potential as a modulator of drug transport .

Applications in Pharmaceutical Development

The compound serves as an intermediate in synthesizing various pharmaceuticals aimed at treating cancer and inflammatory diseases. Its structural characteristics make it suitable for modifications that enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is often synthesized via cyclization reactions. For example, a thiazole ring can form by reacting 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester with thionyl chloride under reflux, followed by ethanol dilution and recrystallization (yield ~85%) . Microwave-assisted synthesis using ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate as a precursor may improve efficiency .

- Key Variables : Reaction time, temperature, and solvent choice (e.g., ethanol vs. dichloromethane) significantly impact purity and yield. Hydrolysis of ester groups to carboxylic acids (e.g., using NaOH/water at 358 K) requires careful pH control to avoid side products .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. The thiazole ring’s bond lengths (e.g., C–S: ~1.74 Å, C–N: ~1.30 Å) and dihedral angles (e.g., ~5° between thiazole and aryl rings) are analyzed to confirm coplanarity and substituent effects .

- Data Interpretation : Hydrogen atoms are often placed geometrically, with isotropic displacement parameters (Uiso) constrained to 1.2–1.5×Ueq of parent atoms. Missing hydrogen bonding in the crystal structure may indicate hydrophobic interactions .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the thiazole ring during synthesis?

- Mechanistic Analysis : The thiazole ring forms via nucleophilic substitution and cyclization. For instance, thionyl chloride activates hydroxyl groups, enabling intramolecular attack by sulfur from thiourea derivatives. The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects, accelerating ring closure .

- Contradictions : Competing pathways (e.g., oxazole vs. thiazole formation) may arise if sulfur sources (e.g., thiourea) are insufficient. Kinetic studies using LC-MS can identify intermediates .

Q. How does the trifluoromethyl group modulate electronic properties and reactivity?

- Electronic Effects : The -CF3 group reduces electron density on the thiazole ring (Hammett σm ≈ 0.43), enhancing electrophilic substitution at the 4-position. DFT calculations show increased partial positive charge on C4, favoring nucleophilic attacks .

- Reactivity : The group’s steric bulk influences regioselectivity. For example, in Suzuki couplings, the 5-CF3 position resists cross-coupling compared to unsubstituted analogs, requiring Pd catalysts with bulky ligands (e.g., SPhos) .

Q. How can discrepancies in crystallographic data for similar thiazole derivatives be resolved?

- Case Study : Reported dihedral angles between thiazole and aryl rings vary (e.g., 5.15° vs. 8.2° in ethyl 2-phenyl analogs). These differences may arise from lattice packing forces or refinement protocols. Using high-resolution synchrotron data and Hirshfeld surface analysis improves accuracy .

- Validation : Cross-validate with spectroscopic data (e.g., <sup>19</sup>F NMR chemical shifts ≈ -60 ppm for -CF3) and computational models (e.g., Gaussian geometry optimization) .

Q. What strategies are used to evaluate the biological activity of this compound?

- Assays : Antimicrobial activity is tested via MIC assays against Gram-positive bacteria (e.g., S. aureus). Anticancer potential is assessed through MTT assays, with IC50 values compared to cisplatin .

- Structure-Activity Relationships (SAR) : Modifying the 4-carboxylate to amides (e.g., ethyl to methyl) enhances membrane permeability, while replacing -CF3 with -Cl reduces potency by ~50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.